Tioxolone (Standard)

Catalog No.
S581130
CAS No.
4991-65-5
M.F
C7H4O3S
M. Wt
168.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tioxolone (Standard)

CAS Number

4991-65-5

Product Name

Tioxolone (Standard)

IUPAC Name

6-hydroxy-1,3-benzoxathiol-2-one

Molecular Formula

C7H4O3S

Molecular Weight

168.17 g/mol

InChI

InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H

InChI Key

SLYPOVJCSQHITR-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-hydroxy-1,3(2H)-benzoxathiol-2-one, thioxolone, tioxolon

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)S2

The exact mass of the compound Tioxolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758240. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of benzoxathiole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Astringent. However, this does not mean our product can be used or applied in the same or a similar way.

Tioxolone (CAS 4991-65-5), chemically identified as 6-hydroxy-1,3-benzoxathiol-2-one, is a specialized non-sulfonamide metalloenzyme inhibitor primarily utilized in dermatological and cosmetic formulations . Unlike conventional keratolytic agents, Tioxolone functions as a prodrug that undergoes enzymatic cleavage to regulate sebum production and exhibit broad-spectrum antimicrobial and anti-mycotic activity[1]. For procurement and formulation scientists, its value lies in its targeted inhibition of Carbonic Anhydrase I (CA I) with a Ki of 91 nM, offering a distinct mechanistic alternative to traditional oxidative or acid-based anti-acne ingredients .

Substituting Tioxolone with standard anti-acne agents like salicylic acid or benzoyl peroxide fails to replicate its specific enzymatic modulation of sebum production, as these alternatives rely on exfoliation or reactive oxygen species generation rather than carbonic anhydrase inhibition [1]. Furthermore, attempting to substitute Tioxolone with classic carbonic anhydrase inhibitors, such as acetazolamide, introduces sulfonamide functional groups that carry a high risk of topical hypersensitivity and sulfa allergies[1]. Tioxolone’s benzoxathiole structure allows it to act as a localized prodrug that is cleaved by CA II into an active thiol metabolite, ensuring targeted dermal efficacy without the systemic or allergenic profile of generic sulfonamides[1].

Enzymatic Specificity and Non-Sulfonamide Structural Advantage

Tioxolone provides a distinct structural scaffold for carbonic anhydrase inhibition by completely lacking the sulfonamide, sulfamate, or hydroxamate groups found in standard inhibitors like acetazolamide[1]. While acetazolamide is a highly potent CA II inhibitor (Kd = 20 nM), Tioxolone acts as a localized prodrug with a specific affinity for CA I (Ki = 91 nM) and a moderate CA II inhibition profile (IC50 = 1.8 µM) [1]. This allows formulators to achieve targeted enzymatic sebum regulation without triggering the sulfa-allergies commonly associated with standard therapeutic CA inhibitors [1].

Evidence DimensionCarbonic Anhydrase II Inhibition (IC50) and Structural Class
Target Compound DataTioxolone: IC50 = 1.8 µM (Non-sulfonamide prodrug)
Comparator Or BaselineAcetazolamide: IC50 = 0.31 µM (Sulfonamide)
Quantified DifferenceTioxolone is a weaker CA II inhibitor but avoids sulfonamide structures while maintaining a potent CA I Ki of 91 nM.
ConditionsIn vitro kinetic esterase assay and competitive binding assay

Enables the formulation of hypoallergenic, enzymatically active sebum regulators for patients sensitive to conventional sulfonamide drugs.

Formulation Solubility and Co-Solvent Dependency

Tioxolone exhibits a highly specific solubility profile that dictates its downstream processing into topical gels or shampoos. It is practically insoluble in pure water but demonstrates high solubility in organic solvents, achieving 50 mg/mL in 95% ethanol and 45 mg/mL in DMSO . To achieve stable aqueous-based formulations without phase separation, formulators must utilize co-solvent systems or surfactants, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which yields a stable concentration of 2 mg/mL .

Evidence DimensionMaximum Solubility
Target Compound Data50 mg/mL in 95% ethanol; 45 mg/mL in DMSO
Comparator Or BaselinePure water (Insoluble)
Quantified Difference>50,000-fold increase in solubility using targeted organic or micellar co-solvents compared to aqueous baselines.
ConditionsStandard temperature and pressure, visual clarity assays

Prevents costly formulation failures by establishing the strict requirement for ethanol, PEG, or Tween-based co-solvent systems in dermatological manufacturing.

In Vitro Anti-Parasitic Efficacy vs. Heavy Metal Baselines

Beyond its standard anti-seborrheic use, Tioxolone has demonstrated quantifiable in vitro efficacy against Leishmania tropica promastigotes, outperforming traditional heavy-metal-based treatments [1]. In comparative assays, Tioxolone achieved an IC50 of 56.1 µg/mL, whereas the standard positive control, Meglumine antimoniate (MA), required a much higher concentration with an IC50 of 536.5 µg/mL [1]. This nearly 10-fold difference in potency positions Tioxolone as a viable, non-antimony API candidate for advanced topical anti-parasitic formulations, particularly when encapsulated in niosomal delivery systems [1].

Evidence DimensionIn vitro growth inhibition (IC50) of L. tropica promastigotes
Target Compound DataTioxolone: 56.1 ± 5.2 µg/mL
Comparator Or BaselineMeglumine antimoniate (MA): 536.5 ± 40.0 µg/mL
Quantified DifferenceTioxolone is approximately 9.5 times more potent than the standard antimony-based baseline.
Conditions48-hour incubation, MTT assay on promastigote cultures

Provides a highly potent, heavy-metal-free alternative for R&D teams developing topical treatments for cutaneous parasitic infections.

Hypoallergenic Anti-Seborrheic Cosmetics and Shampoos

Driven by its non-sulfonamide structure and CA I inhibition (Ki = 91 nM), Tioxolone is a targeted choice for anti-dandruff and anti-acne formulations designed for consumers with sulfa allergies. It provides enzymatic sebum regulation without the hypersensitivity risks of traditional CA inhibitors [1].

Niosomal and Micellar Topical Hydrogels

Because Tioxolone is insoluble in water but highly soluble in ethanol (50 mg/mL) and responsive to PEG/Tween surfactant systems, it is an ideal API for advanced encapsulation technologies. Formulators utilize these properties to create niosomal gels that enhance stratum corneum penetration for targeted dermatological therapies.

Non-Antimony Anti-Parasitic Drug Development

Based on its in vitro efficacy (IC50 = 56.1 µg/mL) compared to Meglumine antimoniate, Tioxolone serves as a quantifiable lead compound in the development of heavy-metal-free topical treatments for cutaneous leishmaniasis and severe microbial skin infections[2].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

167.98811516 Da

Monoisotopic Mass

167.98811516 Da

Heavy Atom Count

11

Melting Point

160.0 °C

UNII

S0FAJ1R9CD

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AB - Preparations containing sulfur
D10AB03 - Tioxolone

Pictograms

Irritant

Irritant

Other CAS

4991-65-5

Wikipedia

Tioxolone

Use Classification

Cosmetics -> Astringent

Dates

Last modified: 09-13-2023

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